molecular formula C11H21NO4 B11879665 2-Isopropylazepane oxalate

2-Isopropylazepane oxalate

Cat. No.: B11879665
M. Wt: 231.29 g/mol
InChI Key: NRQVDCTXTQNTPO-UHFFFAOYSA-N
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Description

2-Isopropylazepane oxalate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

oxalic acid;2-propan-2-ylazepane

InChI

InChI=1S/C9H19N.C2H2O4/c1-8(2)9-6-4-3-5-7-10-9;3-1(4)2(5)6/h8-10H,3-7H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

NRQVDCTXTQNTPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCCCN1.C(=O)(C(=O)O)O

Origin of Product

United States

Biological Activity

2-Isopropylazepane oxalate is a compound that, while not extensively studied, falls within the category of oxalate-containing compounds known for their biological activities. This article explores the biological activity of this compound, focusing on its potential effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound is derived from azepane, a seven-membered nitrogen-containing ring. The oxalate moiety is known to play a significant role in the biological activity of this compound. Oxalates are commonly associated with various metabolic processes and can influence kidney function and calcium metabolism.

The biological activity of compounds containing oxalate groups often involves their interaction with metabolic pathways related to calcium and oxalate homeostasis. Oxalates can form insoluble complexes with calcium, potentially leading to conditions such as nephropathy or kidney stones when present in excess. This section summarizes findings related to the biological effects of oxalates:

  • Kidney Function : Elevated levels of oxalates can lead to kidney injury, as observed in cases of oxalate nephropathy. A notable case study reported a patient who developed acute kidney injury attributed to excessive oxalate deposition in renal tissues .
  • Calcium Metabolism : Oxalates can interfere with calcium absorption and excretion, which may contribute to the formation of calcium oxalate stones in susceptible individuals .

Case Studies

  • Oxalate Nephropathy : A 68-year-old male presented with acute kidney injury linked to oxalate nephropathy. His condition was exacerbated by a history of chronic kidney disease and dietary factors leading to increased urinary oxalate levels. Renal biopsy revealed significant calcium oxalate deposition .
  • Probiotic Interventions : Research has shown that certain probiotics can degrade dietary oxalates, potentially mitigating their harmful effects. For instance, studies involving Oxalobacter formigenes demonstrated its ability to reduce urinary oxalate levels, suggesting a therapeutic approach for managing hyperoxaluria .

Probiotic Efficacy

Recent studies have highlighted the role of probiotics in degrading oxalates:

  • Lactobacillus Strains : Various strains such as Lactobacillus acidophilus have shown promising results in breaking down oxalates in vitro, achieving degradation rates exceeding 48% under controlled conditions .
  • Clinical Trials : Randomized controlled trials have indicated that probiotic supplementation can effectively lower urinary excretion of oxalates, thus reducing the risk of stone formation .

Data Table: Summary of Probiotic Studies on Oxalate Degradation

Probiotic StrainOxalate Concentration (mM)Degradation Rate (%)Study Reference
Lactobacillus acidophilus2048
Lactobacillus rhamnosus20>35
Oxalobacter formigenes1.5% dietSignificant reduction

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:

  • Drug Development: 2-Isopropylazepane oxalate serves as a scaffold for the development of novel pharmaceuticals. Its structural features can be modified to enhance biological activity and selectivity against specific targets.
  • Bioactive Compounds: Research indicates that derivatives of this compound exhibit promising bioactivity, potentially acting as inhibitors or modulators in various biological pathways .

Case Studies:

  • A study highlighted the synthesis of 2-Isopropylazepane derivatives that showed significant activity against certain cancer cell lines. This suggests potential for further development as anticancer agents .

Organic Synthesis

Building Blocks:

  • Synthesis Intermediates: this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it an essential component in synthetic pathways .
  • Thin Layer Chromatography: It is also used in thin layer chromatography (TLC) for the separation and analysis of compounds, aiding researchers in identifying and purifying substances during synthesis processes .

Drug Discovery

Screening Libraries:

  • Diverse Library Creation: The compound is included in screening libraries aimed at identifying new drug candidates. Its structural diversity allows for the exploration of a wide range of biological activities .
  • Lead Compound Identification: Researchers have employed this compound as a lead compound in high-throughput screening assays to discover new therapeutic agents targeting specific diseases .

Data Table: Applications Summary

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryDrug development, bioactive compoundsDerivatives show activity against cancer cell lines
Organic SynthesisSynthesis intermediates, TLCEssential for compound separation and analysis
Drug DiscoveryScreening libraries, lead compound identificationAids in discovering new therapeutic agents

Q & A

Q. Table 1. Optimal Synthesis Conditions

ParameterValue/RangeImpact on Yield
Temperature80–90°C↑ Yield above 85°C
Solvent SystemEthanol/Water (3:1)Maximizes solubility
Stirring Rate400–600 rpmPrevents agglomeration

Q. Table 2. Stability-Indicating Parameters

ConditionAcceptable ThresholdAnalytical Method
Thermal Degradation≤5% over 6 monthsHPLC-UV (220 nm)
Photodegradation≤2% after 48 hrsLC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.